molecular formula C5H6ClF3N2O B2980819 3-(2,2,2-trifluoroethoxy)-1H-pyrazole hydrochloride CAS No. 2309446-68-0

3-(2,2,2-trifluoroethoxy)-1H-pyrazole hydrochloride

Cat. No.: B2980819
CAS No.: 2309446-68-0
M. Wt: 202.56
InChI Key: YLPVYJJUASYJMO-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)-1H-pyrazole hydrochloride is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a trifluoroethoxy group attached to a pyrazole ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-trifluoroethoxy)-1H-pyrazole hydrochloride typically involves the reaction of 3-(2,2,2-trifluoroethoxy)-1H-pyrazole with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)-1H-pyrazole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)-1H-pyrazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 3-(2,2,2-trifluoroethoxy)-1H-pyrazole hydrochloride exerts its effects is often related to its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
  • 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
  • 3-(2,2,2-Trifluoroethoxy)propionitrile

Uniqueness

3-(2,2,2-Trifluoroethoxy)-1H-pyrazole hydrochloride stands out due to its unique combination of a trifluoroethoxy group and a pyrazole ring. This combination imparts distinct chemical properties, such as high thermal stability and resistance to oxidation, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(2,2,2-trifluoroethoxy)-1H-pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)3-11-4-1-2-9-10-4;/h1-2H,3H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPVYJJUASYJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)OCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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